2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate
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Overview
Description
2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate is a complex organic compound characterized by its multiple bromine and fluorine substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate typically involves multiple steps, including halogenation, formylation, and amide formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the Suzuki–Miyaura coupling reaction is a common method used to form carbon-carbon bonds in the presence of palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Used in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate: Similar in structure but with different functional groups and applications.
2,6-Dibromo-4-methylaniline: Shares the dibromo substitution but differs in other functional groups and properties.
Uniqueness
2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate is unique due to its specific combination of bromine and fluorine substitutions, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C23H15Br3FN3O4 |
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Molecular Weight |
656.1 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-[(3-fluorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C23H15Br3FN3O4/c24-16-5-1-4-14(7-16)23(33)34-21-15(8-17(25)10-19(21)26)11-29-30-20(31)12-28-22(32)13-3-2-6-18(27)9-13/h1-11H,12H2,(H,28,32)(H,30,31)/b29-11+ |
InChI Key |
AEHVTSDSNMXZJG-VPUKRXIYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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